molecular formula C7H10N2 B124552 (3-Methylpyridin-2-yl)methanamine CAS No. 153936-26-6

(3-Methylpyridin-2-yl)methanamine

Cat. No.: B124552
CAS No.: 153936-26-6
M. Wt: 122.17 g/mol
InChI Key: QNLAYSBIWHHNIT-UHFFFAOYSA-N
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Description

(3-Methylpyridin-2-yl)methanamine is a versatile chemical intermediate serving as a critical building block in medicinal chemistry and drug discovery research. This compound is esteemed for its role in the synthesis of novel thiourea derivatives, which have demonstrated significant biological activities. For instance, research has shown that derivatives incorporating the this compound structure exhibit promising antimicrobial and antioxidant properties, alongside potent inhibitory effects on enzymes such as acetylcholinesterase and butyrylcholinesterase . These attributes make it a compound of high interest for developing new therapeutic agents for central nervous system disorders and infectious diseases. Furthermore, the core pyridine-2-methylamine structure is recognized as a privileged scaffold in the design of antitubercular agents . Structural analogues have been developed as potent inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3), a key transporter in the cell wall synthesis of Mycobacterium tuberculosis , showing high activity against drug-resistant strains . The inherent fluorescence properties of its derivatives also provide utility in chemical biology, enabling applications in probing molecular interactions and cellular imaging . For Research Use Only. Not for human, veterinary, or household use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-methylpyridin-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2/c1-6-3-2-4-9-7(6)5-8/h2-4H,5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNLAYSBIWHHNIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153936-26-6
Record name 3-Methyl-2-pyridinemethanamine
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Record name (3-methylpyridin-2-yl)methanamine
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Synthetic Methodologies and Precursor Chemistry of 3 Methylpyridin 2 Yl Methanamine

Classical and Advanced Synthetic Routes to (3-Methylpyridin-2-yl)methanamine

The synthesis of this compound is predominantly achieved through two main pathways: the catalytic hydrogenation of 2-cyano-3-methylpyridine (B185307) and the reductive amination of 3-methylpicolinaldehyde.

Catalytic Hydrogenation of Cyanopyridine Precursors

A primary and widely employed method for synthesizing this compound is the catalytic hydrogenation of its cyanopyridine precursor, 2-cyano-3-methylpyridine. google.comchembk.com This reaction involves the reduction of the nitrile group to a primary amine.

The precursor, 2-cyano-3-methylpyridine, is a crucial intermediate. chembk.com It can be synthesized through the ammoxidation of 3-methylpyridine (B133936) (3-picoline). wikipedia.org This process involves reacting 3-methylpyridine with ammonia (B1221849) and oxygen over a catalyst. wikipedia.org Another approach to synthesizing cyanopyridines involves the reaction of a pyridine (B92270) derivative with sodium cyanide. orgsyn.org

The hydrogenation of 2-cyano-3-methylpyridine is typically carried out using various catalytic systems and reaction conditions. Common catalysts include Raney nickel and palladium on carbon (Pd/C). The reaction is generally performed under a hydrogen atmosphere at elevated pressure and temperature. The choice of solvent can vary, with methanol (B129727) being a frequently used option.

Table 1: Catalytic Hydrogenation of 2-Cyano-3-methylpyridine

Catalyst Pressure (PSI) Solvent Temperature (°C) Yield (%) Reference
Palladium (II) chloride 50 Methanol Not Specified 85 prepchem.com

Reductive Amination Strategies for Target Compound Formation

An alternative synthetic route to this compound is through the reductive amination of 3-methylpicolinaldehyde. nih.govmasterorganicchemistry.comorganic-chemistry.orgorganic-chemistry.orgmdpi.com This two-step process first involves the reaction of the aldehyde with ammonia to form an intermediate imine, which is then reduced to the desired primary amine. masterorganicchemistry.com

The starting material, 3-methylpicolinaldehyde, can be prepared by the oxidation of 3-methyl-2-pyridinemethanol or through the partial reduction of 2-cyano-3-methylpyridine. chemicalbook.comsigmaaldrich.com

Various reducing agents can be employed for the reduction of the intermediate imine. Sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) are commonly used reagents for this transformation. masterorganicchemistry.com Catalytic hydrogenation can also be utilized. The reaction conditions, including the choice of reducing agent and solvent, are critical for achieving high yields and selectivity. nih.govorganic-chemistry.org

Table 2: Reductive Amination of Aldehydes

Reducing Agent Catalyst Solvent Temperature (°C) Key Features Reference
Sodium Borohydride Boric Acid Solvent-free Not Specified Simple and convenient procedure organic-chemistry.org
Sodium Cyanoborohydride Not Specified Methanol Room Temperature Used for reductive amination with various amines google.comgoogle.com
Phenylsilane Dibutyltin dichloride Not Specified Not Specified Effective for anilines and dialkylamines organic-chemistry.org
H₂ Amorphous Co particles Aqueous Ammonia 80 High selectivity (99%) organic-chemistry.org

Preparation of Substituted this compound Derivatives

The synthesis of substituted this compound derivatives allows for the exploration of structure-activity relationships in medicinal chemistry and other fields. nih.govsemanticscholar.org Modifications can be introduced either on the pyridine ring or at the methanamine side chain.

Functionalization Strategies on the Pyridine Ring System

Functionalization of the pyridine ring can be challenging due to its electron-deficient nature. nih.gov However, various strategies have been developed to introduce substituents. These methods include electrophilic aromatic substitution, nucleophilic aromatic substitution, and transition-metal-catalyzed cross-coupling reactions. nih.govthieme-connect.deorganic-chemistry.org The position of the existing methyl and aminomethyl groups directs the regioselectivity of these reactions.

Table 3: Functionalization of the Pyridine Ring

Reaction Type Reagents/Catalyst Position of Functionalization Resulting Moiety Reference
Suzuki Coupling Arylboronic acid, Pd(PPh₃)₄, Na₂CO₃ Varies Aryl group nih.gov
C-H Alkenylation Terminal silylacetylenes, [RhCl(cod)]₂ C-H bond Alkenyl group nih.gov
C-H Heteroarylation Heteroarylcarboxylic acids, Palladium catalyst ortho-position Heteroaryl group nih.gov

Modifications at the Methanamine Pendant Arm

The primary amine of the methanamine side chain offers a versatile handle for further chemical modifications. bldpharm.com Common transformations include N-alkylation, N-acylation, and the formation of Schiff bases through reaction with aldehydes or ketones. These reactions allow for the introduction of a wide array of functional groups, leading to a diverse library of derivatives. For instance, reaction with various substituted amines can lead to the formation of novel pyrimidine (B1678525) derivatives. mdpi.com

Table 4: Modification of the Methanamine Side Chain

Reaction Type Reagents Resulting Functional Group Reference
N-Alkylation Alkyl halides Secondary or Tertiary Amine masterorganicchemistry.com
N-Acylation Acyl chlorides or Anhydrides Amide researchgate.net
Schiff Base Formation Aldehydes or Ketones Imine masterorganicchemistry.com
Amide Coupling Carboxylic acid, EDCI, HOBT Amide mdpi.com
Urea Formation Isocyanates or activated ureas Urea nih.gov

Intermediate Compound Chemistry and Reaction Pathways

The synthesis of this compound relies on key intermediate compounds, primarily 2-cyano-3-methylpyridine and 3-methylpicolinaldehyde.

2-Cyano-3-methylpyridine: This intermediate is typically synthesized via the ammoxidation of 3-picoline. wikipedia.orggoogle.com This gas-phase catalytic reaction uses catalysts such as those containing vanadium, iron, and chromium oxides. google.com It can also be prepared from 2-amino-3-methylpyridine (B33374). nih.gov 2-Cyano-3-methylpyridine serves as a direct precursor to the target compound through catalytic hydrogenation. prepchem.com It is also a valuable intermediate for other heterocyclic compounds. nih.govnih.gov

3-Methylpicolinaldehyde: This aldehyde can be prepared through the oxidation of 3-methyl-2-pyridinemethanol or by the controlled reduction of 2-cyano-3-methylpyridine. chemicalbook.comsigmaaldrich.com It is the key starting material for the reductive amination pathway to this compound. masterorganicchemistry.com

The reaction pathways involving these intermediates are central to the efficient production of this compound. The choice between the catalytic hydrogenation of the cyanopyridine or the reductive amination of the aldehyde often depends on factors such as the availability of starting materials, desired scale of production, and the specific reaction conditions and equipment available.

Coordination Chemistry and Metal Complexation of 3 Methylpyridin 2 Yl Methanamine

Ligand Properties of (3-Methylpyridin-2-yl)methanamine and its Analogues

The coordinating properties of this compound are primarily dictated by the presence of two nitrogen donor atoms: the pyridine (B92270) ring nitrogen and the nitrogen of the exocyclic aminomethyl group. This arrangement allows the molecule to function as a potent chelating agent for a variety of metal ions.

Bidentate Chelation Modes and Nitrogen Donor Atom Characteristics

This compound is expected to act as a classic bidentate N,N'-donor ligand, forming a stable five-membered chelate ring upon coordination to a metal center. This chelation involves the pyridine nitrogen and the aminomethyl nitrogen. The fundamental coordination mode is analogous to that of 2-picolylamine (2-(aminomethyl)pyridine), which readily forms chelates with transition metals. researchgate.nettandfonline.com The formation of such a five-membered ring is entropically favored and results in thermodynamically stable metal complexes.

Influence of Substituents on Coordination Behavior and Stereoselectivity

The presence of a methyl group at the 3-position of the pyridine ring in this compound is anticipated to influence its coordination chemistry in several ways compared to unsubstituted picolylamine.

Electronic Effects: The methyl group is an electron-donating group, which increases the electron density on the pyridine ring. This enhanced electron density increases the basicity of the pyridine nitrogen, potentially leading to stronger coordination to the metal center.

Steric Effects: The methyl group at the 3-position is adjacent to the coordinating pyridine nitrogen. This can introduce steric hindrance, which may affect the coordination geometry and the stability of the resulting complexes. For instance, in related substituted pyridine complexes, steric bulk can influence the orientation of the ligands around the metal center and can favor certain coordination numbers or geometries over others. nih.govacs.org This steric influence can also play a crucial role in inducing stereoselectivity in the formation of chiral metal complexes, particularly when using optically active analogues. nih.gov

Synthesis and Structural Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with picolylamine-type ligands is generally straightforward, typically involving the reaction of a metal salt with the ligand in a suitable solvent. The resulting complexes can often be isolated as crystalline solids, allowing for detailed structural characterization by single-crystal X-ray diffraction.

Complexation with Zinc(II) and Cobalt(II)

Zinc(II) Complexes: Zinc(II), having a d¹⁰ electronic configuration, typically forms complexes with coordination numbers of four, five, or six. With bidentate ligands like picolylamine derivatives, mononuclear complexes are common. For example, N,N-bis(2-picolyl)amine derivatives form well-defined complexes with zinc(II). rsc.orgnih.govresearchgate.net In these complexes, the ligands chelate to the zinc center. The geometry around the zinc ion is often distorted tetrahedral or trigonal bipyramidal, depending on the other ligands present in the coordination sphere. researchgate.net For this compound, complexes of the type [Zn(L)₂]²⁺ (where L is the ligand) or [Zn(L)X₂] (where X is a halide or another monodentate ligand) are expected. The coordination geometry will be influenced by the steric profile of the ligand and the nature of the counter-ions or co-ligands. tandfonline.com

Cobalt(II) Complexes: Cobalt(II) is known to form a wide variety of complexes with different geometries, including tetrahedral and octahedral. With picolylamine-type ligands, both mononuclear and polynuclear complexes have been reported. For instance, cobalt(II) chloride reacts with substituted 4-picolylamine ligands to form tetrahedral [CoCl₃(HL)] complexes where the ligand is protonated and coordinates only through the pyridine nitrogen. tandfonline.com However, with chelating picolylamines, octahedral complexes of the type [Co(L)₂X₂] are more common, where L is the bidentate ligand and X represents monodentate ligands. mdpi.com The magnetic and electronic properties of these complexes are highly dependent on the coordination geometry.

Compound/AnalogueMetal IonFormulaCoordination GeometryKey Structural FeaturesReference
[CoCl₃(L1H)]·MeCNCobalt(II)[CoCl₃(C₁₀H₁₅N₂)]·CH₃CNTetrahedralLigand protonated, monodentate coordination tandfonline.com
N,N-bis(2-picolyl)amine-ZnCl₂Zinc(II)[ZnCl₂(C₁₂H₁₃N₃)]Distorted TetrahedralBidentate chelation of the picolylamine moiety rsc.orgresearchgate.net

Palladium(II) Complexes and their Topological Arrangements

Palladium(II), a d⁸ metal ion, almost exclusively forms square-planar complexes. The reaction of 2-picolylamine with palladium(II) salts yields stable complexes where the ligand acts as a bidentate N,N'-donor. researchgate.netnih.govcapes.gov.br The resulting [Pd(pic)(H₂O)₂]²⁺ can undergo further substitution reactions with other ligands. nih.govcapes.gov.br The crystal structure of [Pd(pic)(CBDCA)]·2H₂O (where CBDCA is 1,1-cyclobutanedicarboxylato) confirms the square-planar geometry around the palladium center, with the picolylamine ligand and the carboxylate ligand forming a stable coordination environment. capes.gov.br

The topological arrangement of these complexes in the solid state can be influenced by hydrogen bonding and other non-covalent interactions, leading to the formation of supramolecular structures. For instance, the arrangement of individual complex units can lead to the formation of chains, sheets, or more complex three-dimensional networks. While specific topological data for this compound complexes are not available, studies on related palladium(II) complexes with pyridine-containing ligands have shown a rich variety of supramolecular assemblies driven by π-π stacking and hydrogen bonding. figshare.com

Compound/AnalogueMetal IonFormulaCoordination GeometryKey Bond Lengths/AnglesReference
[Pd(pic)(CBDCA)]·2H₂OPalladium(II)[Pd(C₆H₈N₂)(C₆H₆O₄)]·2H₂OSquare Planar- capes.gov.br

Silver(I) and Copper(II) Complexes

Silver(I) Complexes: Silver(I) (d¹⁰) complexes exhibit a variety of coordination numbers, from two to four, leading to linear, trigonal planar, or tetrahedral geometries. The reaction of silver(I) salts with picolylamine isomers has been shown to produce coordination polymers. rsc.org For example, the reaction of AgCl with 4-picolylamine results in a discrete dimeric [Ag₂(4-pica)₂Cl₂] unit, which then forms a coordination polymer. rsc.org These structures are often stabilized by argentophilic (Ag-Ag) interactions. The coordination of this compound to silver(I) is expected to yield similar polymeric or oligomeric structures, with the exact topology being dependent on the counter-ion and solvent used during synthesis.

Copper(II) Complexes: Copper(II) (d⁹) complexes are known for their structural diversity, often exhibiting distorted geometries due to the Jahn-Teller effect. Picolylamine and its derivatives form stable complexes with copper(II). For instance, copper(II) acetate (B1210297) reacts with a 4-picolylamine derivative to form a discrete dinuclear complex, [Cu₂(OAc)₄(L)₂]. tandfonline.com In contrast, with copper(II) chloride, mononuclear complexes of the type [CuCl₂(L)] are often formed. tandfonline.com The coordination geometry around the copper(II) center in these complexes is typically a distorted square pyramid or a distorted octahedron. acs.org

Compound/AnalogueMetal IonFormulaCoordination GeometryKey Structural FeaturesReference
[Cu₂(OAc)₄(L1)₂]Copper(II)[Cu₂(C₂H₃O₂)₄(C₁₀H₁₅N₂)₂]Dinuclear, Distorted OctahedralBridging acetate ligands tandfonline.com
poly-[Ag(L1)]SbF₆·0.5THFSilver(I)[Ag(C₁₀H₁₅N₂)]SbF₆·0.5(C₄H₈O)1D Coordination Polymer- tandfonline.com

Elucidation of Complex Geometries and Stereochemistry

Preferred Conformations and Configurations in Solution and Solid State

In the solid state, the conformation of the metallacycle is often locked into a single, low-energy arrangement. X-ray crystallographic studies of analogous 2-aminomethylpyridine complexes reveal that the five-membered chelate ring typically adopts an envelope or a twisted-envelope conformation. The puckering of this ring serves to minimize the steric strain arising from the fused pyridine ring and the substituents on both the ligand and the metal center. For this compound complexes, the methyl group would likely favor a pseudo-equatorial position to reduce steric clashes with the metal's other ligands.

In solution, the chelate ring may exhibit greater conformational flexibility. NMR spectroscopy is a powerful tool for studying these dynamics. For instance, variable-temperature NMR studies could reveal the energy barriers associated with the interconversion between different puckered conformations of the metallacycle. In some cases, the coordination of a ligand like this compound can be fluxional, with the ligand potentially oscillating between different bonding modes, although the bidentate chelate is generally the most stable form.

The stereochemistry of the resulting metal complexes is also a critical aspect. For octahedral complexes with three molecules of this compound, the potential for facial (fac) and meridional (mer) isomers exists. The steric bulk of the 3-methyl group may favor one isomer over the other. Furthermore, the non-planar nature of the chelate ring can lead to the formation of enantiomeric complexes (Δ and Λ isomers). The preferred configuration will depend on the specific metal ion, the other ligands present, and the crystallization conditions.

FeatureSolid StateSolution
Chelate Ring Conformation Fixed (e.g., envelope, twisted-envelope)Potentially dynamic, interconverting conformers
Isomerism Typically a single isomer per crystalMay exist as a mixture of isomers (e.g., fac/mer, Δ/Λ)
Influence of 3-Methyl Group Dictates packing and specific puckeringInfluences conformational equilibria and isomeric preference

Structural Features Governing Metallacycle Architecture

The architecture of the metallacycle formed by this compound is primarily governed by the geometric constraints of the ligand itself and its interaction with the metal ion. The key structural features include bond lengths, bond angles, and torsion angles within the five-membered chelate ring.

The planarity of the pyridine ring is generally maintained upon coordination. However, the aminomethyl group is inherently flexible. The torsion angles within the chelate ring describe its puckering. The C(pyridine)-C(methylene)-N(amine)-Metal and N(pyridine)-C(pyridine)-C(methylene)-N(amine) torsion angles are particularly informative. In an ideal envelope conformation, four of the ring atoms are coplanar, with the fifth atom out of the plane. In a twisted-envelope conformation, two adjacent atoms are displaced from the plane of the other three.

The architecture of the metallacycle can also be influenced by intermolecular interactions in the solid state, such as hydrogen bonding involving the amine protons and counter-ions or solvent molecules. These interactions can play a significant role in stabilizing a particular conformation of the chelate ring.

ParameterTypical Values/ObservationsInfluencing Factors
N(pyridine)-Metal Bond Length Varies with metal ionMetal ion size, charge, electronic configuration
N(amine)-Metal Bond Length Generally slightly longer than N(py)-MHybridization, steric effects
N-M-N Bite Angle ~ 80-85°Constraint of the 5-membered ring
Chelate Ring Torsion Angles Defines envelope or twisted-envelope puckeringMinimization of steric strain
Hydrogen Bonding Amine N-H groups act as donorsPresence of suitable acceptors (anions, solvent)

Catalytic Applications of 3 Methylpyridin 2 Yl Methanamine Based Systems

Metal-Catalyzed Organic Transformations

The chelating ability of (3-Methylpyridin-2-yl)methanamine and its analogues makes them effective ligands in a variety of metal-catalyzed reactions. Their involvement spans from C-H activation to cross-coupling and hydrogenation reactions, demonstrating broad utility in synthetic chemistry.

Ruthenium-Catalyzed C(sp³)-H Arylation Reactions

Ruthenium complexes incorporating directing groups are powerful tools for the arylation of otherwise unreactive C(sp³)-H bonds. While specific studies detailing the use of this compound in this exact transformation are not prevalent in the provided search results, the broader context of ruthenium-catalyzed C-H arylation highlights the importance of directing groups. mdpi.comgoettingen-research-online.de For instance, ruthenium(II) catalysts have been successfully employed for the arylation of benzylic amines with aryl halides. mdpi.com The pyridine-containing directing groups are instrumental in these transformations, facilitating the selective functionalization of C-H bonds. mdpi.comgoettingen-research-online.de The general mechanism often involves a chelation-assisted C-H metalation step. goettingen-research-online.de

Table 1: Examples of Ruthenium-Catalyzed C-H Arylation
Catalyst SystemSubstrate TypeArylating AgentKey FeaturesReference
[RuCl2(p-cymene)]2 / LigandCarboxylic AcidsAryl HalidesLigand required for reaction with electrophile. nih.gov
[Ru(OAc)2(p-cymene)]2-PhenylpyridinePh2IOTfHigh yield of monoarylated product. mdpi.com
Ruthenium-NHC Complex2-PhenylpyridineAryl ChloridesReaction proceeds in water. mdpi.com
[RuCl3·xH2O]Phenyl TetrazoleAryl BromideGreener approach to Angiotensin II Receptor Blockers. mdpi.com
[RuCl2(p-cymene)]2 / SPO or Carboxylic AcidIndoles, Pyrroles, ThiophenesAryl HalidesUtilizes a removable directing group for chemo- and site-selectivity. goettingen-research-online.de

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

Palladium-catalyzed cross-coupling reactions are fundamental in forming carbon-carbon and carbon-nitrogen bonds. nih.govresearchgate.net The Suzuki-Miyaura coupling, in particular, is a powerful method for the synthesis of biaryls and has seen extensive application. libretexts.orgyoutube.com While direct examples using this compound as a ligand were not explicitly detailed, the principles of ligand design in these reactions are well-established. Nitrogen-containing ligands, including those with pyridine (B92270) moieties, play a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle, which consists of oxidative addition, transmetalation, and reductive elimination. libretexts.orgyoutube.com The development of novel ligands has been a key factor in expanding the scope and efficiency of these reactions, allowing for the coupling of a wide range of substrates, including aryl carbamates and sulfamates. nih.govnih.gov

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions
Reaction TypeCatalyst/Ligand SystemSubstratesKey FeaturesReference
N-ArylationPd-based catalysts with various ligandsPrimary Alkylamines, AnilinesForms C-N bonds, crucial for synthesizing anilines and their derivatives. nih.gov
Suzuki-MiyauraPalladium(II) source, optional ligand (e.g., PPh3), baseAryl Halides, Organoboron compoundsFoundational for C-C bond formation in pharmaceuticals. researchgate.net
Suzuki-MiyauraNiCl2(PCy3)2Aryl Carbamates, Aryl SulfamatesUtilizes an inexpensive, bench-stable nickel catalyst. nih.gov
Denitrogenative Cross-CouplingPd(OAc)2/XantPhos nih.govresearchgate.netnih.gov-Benzotriazin-4(3H)-ones, DABAL-Me3Synthesis of ortho-methylated benzamides. nih.gov
General Cross-CouplingPalladium catalystsCyclopropenyl esters, Csp2 iodidesEnables rapid assembly of cyclopropenes. rsc.org

Transfer Hydrogenation Catalysis

Organometallic complexes, particularly those of ruthenium, are effective catalysts for transfer hydrogenation. These reactions offer a valuable method for the reduction of ketones and other functional groups. Research has shown that ruthenium(II) sulfonamido ethyleneamine complexes can catalyze the reduction of ketones using formate (B1220265) as a hydride source. nih.gov A significant advancement in this area is the demonstration that such catalytic reactions can be performed within cancer cells, leading to a novel strategy for anticancer drug design. nih.gov The catalytic cycle is believed to involve the coordination of formate to the ruthenium center, followed by hydride transfer and the release of carbon dioxide. nih.gov

Copper(II)-Dioxygen Catalyzed Oxidative N-dealkylation

Copper(II) complexes have been shown to catalyze the oxidative N-dealkylation of N-(2-pyridylmethyl)phenylamine and its derivatives in the presence of dioxygen. rsc.org This type of reaction is significant for the modification of amine-containing compounds. The mechanism is proposed to involve the formation of a copper(II)-substrate complex, which then reacts with dioxygen. rsc.org More broadly, copper-catalyzed aerobic oxidative dehydrogenation of primary amines to nitriles has been achieved using ligands like DMAP, with molecular oxygen acting as a green oxidant. nih.gov These processes highlight the versatility of copper catalysts in oxidation chemistry.

Organocatalytic Systems Involving this compound Derivatives

The amine functionality in this compound and its derivatives allows them to act as organocatalysts, particularly in reactions that proceed through enamine or iminium ion intermediates.

Michael Addition Reactions

Organocatalytic Michael additions are a cornerstone of asymmetric synthesis for forming carbon-carbon bonds. nih.gov Chiral amine catalysts, often derived from natural products like quinine, can facilitate the enantioselective addition of nucleophiles to α,β-unsaturated carbonyl compounds. nih.gov In one notable example, a chiral amine catalyst is used in the complexation with a boronic acid hemiester, which is generated in situ. This complex then acts as a chiral hydroxide (B78521) surrogate, enabling an enantioselective oxy-Michael addition to γ/δ-hydroxy-α,β-enones. nih.gov While not directly employing this compound, this illustrates the potential of chiral amine derivatives in sophisticated organocatalytic transformations. Similarly, phosphines have been utilized as organocatalysts in the Michael-type addition of arylidene-α-amino esters to electrophilic alkenes to produce glutamic acid derivatives. mdpi.com

Table 3: Examples of Organocatalytic Michael Addition Reactions
Catalyst TypeReactionSubstratesKey FeaturesReference
Chiral AmineOxy-Michael Additionγ/δ-Hydroxy-α,β-enonesAmine-boronate complex acts as a chiral hydroxide surrogate. nih.gov
Thiourea-functionalized DiamineMichael AdditionIsobutyraldehydes, MaleimidesHigh yield and enantioselectivity in water. nih.gov
DimethylphenylphosphineMichael-Type AdditionArylidene-α-amino esters, Electrophilic alkenesSynthesis of glutamic acid derivatives. mdpi.com

Henry Reactions

The Henry reaction, first described in 1895, involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone. wikipedia.org The reaction proceeds through the deprotonation of the nitroalkane to form a nucleophilic nitronate anion, which then attacks the carbonyl carbon. wikipedia.org While the reaction can be promoted by simple bases, the development of catalytic asymmetric versions has been a major focus of research, aiming to control the stereochemical outcome of the reaction. niscpr.res.in

Copper(II) complexes derived from chiral ligands have proven to be effective catalysts for the enantioselective Henry reaction. niscpr.res.inmdpi.commdpi.com These catalysts typically function by coordinating to both the nitroalkane and the aldehyde, thereby creating a chiral environment that directs the approach of the nucleophile to one face of the carbonyl group. A variety of chiral ligands, including those incorporating pyridyl moieties, have been successfully employed in these catalytic systems. niscpr.res.inbeilstein-journals.org For instance, copper(II) complexes of chiral 2-(pyridin-2-yl)imidazolidine-4-ones have been shown to catalyze the asymmetric Henry reaction, affording nitroaldol products with high enantioselectivities. beilstein-journals.org

While direct studies on the application of this compound in the Henry reaction are not extensively reported in the literature, the structural motif of a 2-aminomethylpyridine suggests its potential as a bidentate ligand for copper. The nitrogen atoms of the pyridine ring and the amino group can coordinate to the copper center, forming a stable chelate ring that can influence the catalytic activity and stereoselectivity of the reaction. The presence of the methyl group at the 3-position of the pyridine ring can introduce specific stereoelectronic effects that could be beneficial for catalysis.

Interactive Table: Representative Copper-Catalyzed Asymmetric Henry Reactions

LigandAldehydeNitroalkaneYield (%)ee (%)Reference
Chiral 2-(pyridin-2-yl)imidazolidine-4-oneVarious aromaticNitromethaneup to 98up to 91 beilstein-journals.org
Chiral aziridine-functionalized organophosphorus compoundBenzaldehydeNitromethanehigh>95 mdpi.com
(S)-2-Aminomethylpyrrolidine derivativeo-NitrobenzaldehydeNitromethaneup to 98up to 77 nih.gov
Chiral diamineVarious aromaticNitromethanehighup to 99 knu.ac.kr

Mechanistic Investigations of Catalytic Cycles

Understanding the mechanism of a catalytic reaction is crucial for optimizing its efficiency and selectivity. For copper-catalyzed Henry reactions, the catalytic cycle is generally believed to involve the coordination of both the aldehyde and the deprotonated nitroalkane (nitronate) to the chiral copper complex. This coordination brings the reactants into close proximity and within the chiral environment of the catalyst, facilitating the stereoselective carbon-carbon bond formation.

Role of the Pyridylmethylamine Moiety as a Directing Group

The pyridylmethylamine moiety in this compound is expected to act as a bidentate N,N-ligand, coordinating to the copper center through the pyridine nitrogen and the primary amine nitrogen. This chelation is a key feature, as it can create a rigid and well-defined chiral environment around the metal center when a chiral version of the ligand is used.

In the context of catalysis, the pyridine ring can play a significant role as a directing group. The nitrogen atom of the pyridine can coordinate to the metal center, bringing the catalytic complex into the vicinity of the reacting substrates. This directing effect can be particularly important in reactions involving aromatic substrates, where the pyridine ring of the ligand can engage in π-stacking interactions with the substrate, further influencing the orientation of the reactants in the transition state. While direct evidence for the directing group role of the this compound moiety in the Henry reaction is not available, studies on other catalytic systems involving pyridyl ligands suggest that such interactions are plausible and can significantly impact the stereochemical outcome. mdpi.com

Stereoelectronic Effects on Catalytic Efficiency and Stereoselectivity

The term "stereoelectronic effects" refers to the influence of the spatial arrangement of electrons on the structure, stability, and reactivity of a molecule. In the case of this compound-based catalysts, both steric and electronic factors associated with the ligand can profoundly affect the catalytic efficiency and stereoselectivity of the Henry reaction.

The methyl group at the 3-position of the pyridine ring is a key feature of the title compound. Electronically, the methyl group is an electron-donating group, which increases the electron density on the pyridine ring. This, in turn, can enhance the Lewis basicity of the pyridine nitrogen, leading to stronger coordination to the copper center. A more strongly bound ligand can lead to a more stable and well-defined catalytic species, which can translate to higher enantioselectivities.

Sterically, the methyl group at the 3-position is adjacent to the coordinating nitrogen atom. This steric bulk can influence the geometry of the copper complex and the binding of the substrates. The methyl group can create a specific chiral pocket around the active site, sterically shielding one face of the coordinated aldehyde and thereby directing the nucleophilic attack of the nitronate to the other, more accessible face. This steric hindrance can be a critical factor in achieving high levels of enantioselectivity. Studies on related systems with substituted pyridyl ligands have shown that even small changes in the steric and electronic properties of the substituents can have a dramatic impact on the outcome of the reaction. researchgate.net The precise interplay of these stereoelectronic effects in a this compound-copper catalyzed Henry reaction would be a subject of significant interest for further investigation.

Computational and Theoretical Studies on 3 Methylpyridin 2 Yl Methanamine

Density Functional Theory (DFT) Calculations for Molecular and Electronic Structure

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the molecular and electronic intricacies of pyridine-based ligands such as (3-methylpyridin-2-yl)methanamine. These computational methods provide valuable insights into the geometric parameters, energetic properties, and electronic distribution within the molecule.

A study on the reaction of 2-aminomethylpyridine with a co-ligand in the presence of a metal ion utilized DFT to analyze the potential energy surface. The calculations helped in identifying the transition state for the ligand exchange reaction, providing crucial information on the reaction kinetics.

Parameter Value (kJ/mol)
Activation Energy (Ea)78.5
Reaction Enthalpy (ΔH)-45.2
Gibbs Free Energy of Activation (ΔG‡)92.1

This interactive table presents hypothetical DFT data for a representative reaction.

The conformational flexibility of this compound, arising from the rotation around the C-C and C-N single bonds of the aminomethyl group, can be thoroughly investigated using DFT. These calculations help in identifying the most stable conformers in the gas phase and in solution. The preferred geometry is a result of a delicate balance between steric hindrance from the methyl group and intramolecular hydrogen bonding possibilities.

A conformational analysis of the related 2-pyridylmethanamine revealed several low-energy conformers, with the most stable one exhibiting an intramolecular hydrogen bond between the amino group and the pyridine (B92270) nitrogen. The presence of the 3-methyl group in this compound is expected to influence the relative energies of these conformers.

Quantum Chemical Investigations of Reactivity and Selectivity Profiles

Quantum chemical methods provide a deeper understanding of the reactivity and selectivity of this compound. By analyzing parameters derived from the electronic structure, such as frontier molecular orbitals (HOMO and LUMO), electrostatic potential maps, and atomic charges, one can predict the most likely sites for electrophilic and nucleophilic attack.

The HOMO is likely to be localized on the pyridine ring and the nitrogen atom of the amino group, making these sites susceptible to electrophilic attack. Conversely, the LUMO is expected to be distributed over the pyridine ring, indicating its ability to accept electron density. The calculated electrostatic potential can highlight the electron-rich regions (negative potential) around the nitrogen atoms, which are the primary coordination sites for metal ions. These theoretical descriptors are invaluable for rationalizing and predicting the regioselectivity and stereoselectivity of reactions involving this ligand.

Analysis of Intermolecular Interactions in Self-Assembly

The self-assembly of this compound in the solid state is governed by a variety of non-covalent interactions. Computational studies are essential for quantifying the strength and directionality of these interactions, which dictate the final crystal packing.

Hydrogen bonds are expected to play a dominant role in the crystal structure of this compound. The amino group can act as a hydrogen bond donor, while the pyridine nitrogen and the amino nitrogen can act as acceptors. DFT calculations can be used to determine the geometry and energy of these hydrogen bonds, revealing the formation of intricate one-, two-, or three-dimensional networks. The presence of the methyl group might sterically influence the formation of certain hydrogen bonding motifs. A computational study on a cocrystal of a similar pyridine derivative highlighted the importance of N-H···N and C-H···π interactions in the supramolecular assembly.

Advanced Spectroscopic and Crystallographic Characterization of 3 Methylpyridin 2 Yl Methanamine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules in solution. For (3-Methylpyridin-2-yl)methanamine, a comprehensive understanding of its three-dimensional structure and connectivity is achieved through a combination of standard and advanced NMR experiments.

Advanced NMR Techniques (e.g., Pure Shift Gradient-Encoded Selective Refocusing (PS-GSERF), NOESY) for Detailed Structural Analysis

More commonly employed techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) provide crucial information about through-space proton-proton proximities. ipb.pt A NOESY experiment on this compound would reveal correlations between the protons of the methyl group and the adjacent aromatic proton on the pyridine (B92270) ring, as well as between the methylene (B1212753) protons and the aromatic protons. ipb.pt This data is vital for confirming the conformation of the aminomethyl side chain relative to the pyridine ring.

X-ray Diffraction Crystallography

X-ray diffraction techniques provide precise information about the arrangement of atoms in a crystalline solid, offering an unambiguous determination of the molecular structure.

Single-Crystal X-ray Diffraction for Absolute Structure Determination

Single-crystal X-ray diffraction is the gold standard for determining the absolute three-dimensional structure of a molecule. nih.govresearchgate.netmdpi.com This technique involves irradiating a single, well-ordered crystal with X-rays and analyzing the resulting diffraction pattern. The analysis provides precise bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule in the solid state. researchgate.net For a chiral molecule, this method can also determine the absolute stereochemistry.

In the case of this compound, a single-crystal structure would definitively confirm the planar geometry of the pyridine ring and the conformation of the aminomethyl substituent relative to the ring. researchgate.net The crystal packing is often stabilized by intermolecular interactions such as hydrogen bonds involving the amine group and the pyridine nitrogen, as well as π-π stacking interactions between the aromatic rings. researchgate.netnih.gov

Table 2: Representative Single-Crystal X-ray Diffraction Data for Pyridine Derivatives
CompoundCrystal SystemSpace GroupUnit Cell Parameters
3-((5-methylpyridin-2-yl) amino)-1-phenylpropan-1-oneMonoclinicP2₁/ca = 5.1351(4) Å, b = 19.9377(14) Å, c = 12.3576(9) Å, β = 95.951(7)°
N-(4-Methyl-pyridin-2-yl)-3-oxo-butyramideOrthorhombicP2₁2₁2₁a = 6.187(3) Å, b = 9.379(4) Å, c = 17.210(8) Å
Silver complex with 2-amino-3-methylpyridine (B33374)OrthorhombicP2₁2₁2₁Not specified

Note: This table presents data for related compounds to illustrate the type of information obtained from single-crystal X-ray diffraction. researchgate.netresearchgate.netmdpi.com

Powder X-ray Diffraction for Crystalline Phase Characterization

Powder X-ray diffraction (PXRD) is a rapid and non-destructive technique used to characterize the crystalline nature of a bulk sample. units.itrsc.org Instead of a single crystal, a finely powdered sample containing a multitude of randomly oriented microcrystals is used. The resulting diffraction pattern is a unique "fingerprint" for a specific crystalline phase or polymorph. nih.govresearchgate.net

For this compound, PXRD would be employed to:

Confirm the crystallinity of a synthesized batch.

Identify the specific polymorphic form, as different crystalline arrangements can impact physical properties.

Assess the purity of the sample by detecting the presence of other crystalline phases. researchgate.net

The diffraction data, consisting of peak positions (2θ) and intensities, can be indexed to determine the unit cell parameters of the crystal lattice. nih.govmdpi.com

Other Spectroscopic Characterization Methods

In addition to NMR and X-ray diffraction, other spectroscopic techniques are routinely used to provide complementary structural information.

Fourier Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in a molecule. ukm.my For this compound, characteristic absorption bands would be observed for the N-H stretching of the amine group, C-H stretching of the alkyl and aromatic groups, C=N and C=C stretching of the pyridine ring, and N-H bending vibrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. ukm.my The pyridine ring in this compound would give rise to characteristic absorption bands in the UV region, corresponding to π→π* and n→π* transitions.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound. rsc.org Fragmentation patterns observed in the mass spectrum can provide further structural information.

These methods, when used in concert, provide a comprehensive and unambiguous characterization of the structure and properties of this compound.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its primary amine, aromatic ring, and alkyl components.

The primary amine (-NH₂) group is anticipated to show a pair of medium-to-weak absorption bands in the region of 3300-3500 cm⁻¹ , corresponding to asymmetric and symmetric N-H stretching vibrations. A broad absorption due to hydrogen bonding interactions may also be observed in this region for condensed-phase samples. nih.gov Additionally, the N-H bending (scissoring) vibration is expected to appear as a medium to strong band between 1590 and 1650 cm⁻¹ .

The aromatic pyridine ring will produce several characteristic bands. C-H stretching vibrations on the ring typically occur just above 3000 cm⁻¹ . The C=C and C=N stretching vibrations within the pyridine ring are expected to cause a series of sharp bands in the 1400-1600 cm⁻¹ region. The presence of the methyl group on the pyridine ring will give rise to C-H stretching and bending vibrations. The asymmetric and symmetric stretching of the C-H bonds in the methyl and methylene groups are predicted to be in the 2850-2975 cm⁻¹ range.

Table 1: Expected Infrared (IR) Absorption Bands for this compound

Wavenumber Range (cm⁻¹) Vibration Type Functional Group Expected Intensity
3300-3500 N-H Stretch Primary Amine Weak-Medium
3000-3100 C-H Aromatic Stretch Pyridine Ring Medium
2850-2975 C-H Aliphatic Stretch -CH₃, -CH₂- Medium
1590-1650 N-H Bend (Scissoring) Primary Amine Medium-Strong
1400-1600 C=C, C=N Stretch Pyridine Ring Medium-Strong, Sharp

Ultraviolet-Visible (UV/Vis) Spectroscopy

Ultraviolet-Visible (UV/Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV/Vis spectrum of this compound, dissolved in a suitable solvent like ethanol (B145695) or methanol (B129727), is expected to show absorptions characteristic of the pyridine ring system.

Aromatic systems like pyridine typically exhibit two main absorption bands. The first, more intense band, known as the E-band (or π → π* transition), is expected to appear at shorter wavelengths, likely around 200-220 nm . A second, less intense band, referred to as the B-band (benzenoid band), which also arises from π → π* transitions, is anticipated at a longer wavelength, typically in the range of 250-270 nm . The presence of the methyl and aminomethyl substituents on the pyridine ring may cause a slight shift (bathochromic or hypsochromic) of these absorption maxima (λmax) and could affect their molar absorptivity (ε). The amine group itself has a weak n → σ* transition which is often obscured by more intense π → π* transitions of the aromatic ring.

Table 2: Expected UV/Vis Absorption Bands for this compound

Expected λₘₐₓ (nm) Electronic Transition Chromophore
~200-220 π → π* (E-band) Pyridine Ring

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structural details of a compound through the analysis of its fragmentation pattern upon ionization. The molecular formula of this compound is C₇H₁₀N₂, giving it a molecular weight of approximately 122.17 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 122 . As the molecule contains an even number of nitrogen atoms, its molecular weight is an even number, consistent with the Nitrogen Rule.

The fragmentation of the molecular ion is dictated by the stability of the resulting fragments. A primary and highly characteristic fragmentation pathway for this compound is the cleavage of the bond beta to the nitrogen atom of the pyridine ring (alpha to the -NH₂ group), which would result in the loss of an amino radical (•NH₂).

[M - 16]⁺: Loss of •NH₂ (m/z 122 - 16 = 106). This would form the stable 3-methyl-2-methylenepyridinium radical cation.

Another very common fragmentation for amines is alpha-cleavage, involving the breaking of the C-C bond adjacent to the amine. This would lead to the formation of a stable iminium cation.

[M - 92]⁺: Loss of the 3-methylpyridyl radical (•C₆H₆N). This results in the formation of the [CH₂NH₂]⁺ ion at m/z 30 . This is often a prominent peak in the mass spectra of primary amines. docbrown.info

A further significant fragmentation pathway involves the benzylic cleavage of the bond between the pyridine ring and the methylene group. This would generate a highly stable pyridyl-substituted cation.

[M - 1]⁺: Loss of a hydrogen radical (•H) to give a fragment at m/z 121 .

[M - 29]⁺: Loss of the •CH₂NH radical. This would result in a fragment at m/z 93 , corresponding to the 3-methylpyridine (B133936) cation.

[M - 30]⁺: Loss of the aminomethyl radical (•CH₂NH₂). This would produce the 3-methylpyridinium ion at m/z 92 .

The fragmentation of the pyridine ring itself would lead to smaller fragments, such as the loss of HCN (m/z 27), contributing to the more complex part of the spectrum. The most abundant fragment ion in the spectrum is designated as the base peak. For compounds of this type, the ion at m/z 92 or m/z 30 could potentially be the base peak.

Table 3: Predicted Major Mass Spectrometry Fragments for this compound

m/z Value Proposed Fragment Ion Identity of Lost Neutral/Radical
122 [C₇H₁₀N₂]⁺ Molecular Ion (M⁺)
121 [C₇H₉N₂]⁺ •H
106 [C₇H₈N]⁺ •NH₂
93 [C₆H₇N]⁺ •CH₂NH
92 [C₆H₆N]⁺ •CH₂NH₂

Biological and Pharmaceutical Applications of 3 Methylpyridin 2 Yl Methanamine Derivatives

Antimicrobial Activity Investigations

The antimicrobial properties of (3-Methylpyridin-2-yl)methanamine derivatives have been a primary focus of research, yielding compounds with notable activity against a range of pathogenic microorganisms.

Antibacterial Efficacy Studies

A significant area of investigation has been the development of pyridine-2-methylamine derivatives as antitubercular agents. These compounds target the Mycobacterial membrane protein Large 3 (MmpL3), which is essential for transporting mycolic acids and is vital for the viability of Mycobacterium tuberculosis. nih.govnih.gov A structure-based drug design approach has led to the discovery of highly potent antitubercular compounds. nih.govnih.gov

One standout, compound 62 from a research series, demonstrated high activity against the M.tb strain H37Rv and clinically isolated strains of multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis. nih.gov The substitution pattern on the pyridine-2-methylamine scaffold was found to be crucial for activity. For instance, derivatives like pyridine-2-methylamine-4-aryl showed good activity with Minimum Inhibitory Concentration (MIC) values in the range of 0.5-1 μg/mL. nih.gov

Furthermore, metal complexes of Schiff bases derived from 2-Amino-3-methylpyridine (B33374) have been synthesized and evaluated for their antibacterial activity. A Schiff base, 2-methoxy-4-((3-methylpyridin-2-ylimino)methyl)phenol, and its metal complexes with Zinc(II), Copper(II), Cobalt(II), and Nickel(II) were screened against bacteria such as Staphylococcus aureus, Salmonella typhi, Escherichia coli, and Klebsiella pneumoniae. The study found that the metal complexes, particularly the copper complex, enhanced the antibacterial potency compared to the parent Schiff base. nih.gov Another study reported that coordination complexes of 2-amino-3-methylpyridine with Silver(I) and Copper(II) exhibited moderate antibacterial activity.

Table 1: Antitubercular Activity of Selected Pyridine-2-methylamine Derivatives against M. tuberculosis H37Rv

Compound Modification MIC (µg/mL) Reference
21 Pyridine-2-methylamine-4-aryl derivative 1 nih.gov
25 Pyridine-3-methylamine-5-aryl derivative 0.5 nih.gov
62 N-8-azaspiro nih.govgoogle.com decyl and 4-biphenyl substituted 0.016 nih.gov
63 N-8-azaspiro nih.govgoogle.com decyl and 4-biphenyl substituted 0.0156 nih.gov

Antifungal Efficacy Studies

The exploration of this compound derivatives has also extended to their potential as antifungal agents. While direct studies on this specific scaffold are emerging, research on structurally related pyridine (B92270) derivatives shows promise.

For example, novel nicotinamide (B372718) derivatives have been designed and synthesized, showing potent activity against various fungal pathogens. One such analogue, possessing a 4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)butyl nicotinamide structure, displayed good fungicidal activity. nih.gov Another study found that a specific nicotinamide derivative, compound 16g, was highly effective against both fluconazole-sensitive and fluconazole-resistant strains of Candida albicans, with MIC values ranging from 0.125 to 1 μg/mL. nih.gov

Metal complexes of a Schiff base derived from 2-Amino-3-methylpyridine also demonstrated antifungal properties against Candida albicans and Aspergillus niger. The copper complex, in particular, was found to be more potent than the other tested metal complexes. nih.gov Additionally, a patent describes pyridine derivatives that inhibit the transport of Glycosylphosphatidylinositol (GPI)-anchored proteins to the cell wall, a mechanism that hinders fungal pathogenicity. google.com Another study identified a pyridinone derivative, 1-(4-chlorophenyl)-4-((4-chlorophenyl)amino)-3,6-dimethylpyridin-2(1H)-one, as having fungicidal activity against C. albicans. mdpi.com

Anticancer and Antiproliferative Research

The versatility of the pyridine scaffold has prompted extensive research into its anticancer potential, with derivatives of this compound being investigated for their ability to inhibit cancer cell growth and target specific molecular pathways.

Inhibition of Various Cancer Cell Lines

Numerous studies have reported the synthesis of novel pyridine derivatives and their evaluation as cytotoxic agents against a variety of human cancer cell lines.

One study synthesized a series of pyridine, pyrane, and pyrimidine (B1678525) derivatives and tested their antitumor activity against 59 different human tumor cell lines, including leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney. Several of the pyridine derivatives exhibited significant in vitro antitumor activities at low concentrations. nih.gov

In another investigation, a Schiff base derived from 2-Amino-3-methylpyridine and its metal complexes were screened for antiproliferative activity against the human colorectal carcinoma (HCT116) cell line. The results indicated that the copper complex was the most potent among the synthesized compounds. nih.gov Furthermore, the discovery of (E)-3-((styrylsulfonyl)methyl)pyridine and (E)-2-((styrylsulfonyl)methyl)pyridine derivatives has yielded highly potent mitotic inhibitors that are selectively cytotoxic to cancer cells. Two lead candidates from this series demonstrated antitumor activities in animal models. mdpi.com

Table 2: Anticancer Activity of Selected Pyridine Derivatives

Compound Type Cancer Cell Line(s) Observed Effect Reference
Pyridine derivatives Leukemia, Melanoma, Lung, Colon, Brain, Ovary, Breast, Prostate, Kidney Good in vitro antitumor activity (log10 GI50 = -4.7) nih.gov
Copper complex of 2-methoxy-4-((3-methylpyridin-2-ylimino)methyl)phenol Human Colorectal Carcinoma (HCT116) Potent antiproliferative activity nih.gov
(E)-3-((styrylsulfonyl)methyl)pyridine derivatives Various cancer cell lines Highly potent mitotic inhibitors, selectively cytotoxic mdpi.com
(E)-2-((styrylsulfonyl)methyl)pyridine derivatives Various cancer cell lines Highly potent mitotic inhibitors, selectively cytotoxic mdpi.com

Targeting Specific Enzyme Systems (e.g., SETD2 Protein Inhibition)

A key strategy in modern cancer therapy is the development of drugs that target specific enzymes crucial for cancer cell survival and proliferation. While SET domain-containing protein 2 (SETD2), a histone methyltransferase, is a recognized tumor suppressor and an important target in cancers like clear-cell renal cell carcinoma, current research on its inhibitors has primarily focused on non-pyridine scaffolds. nih.govnih.govnih.gov

However, research into pyridine derivatives has identified their potential to inhibit other critical enzyme systems involved in cancer. For instance, novel pyridine derivatives have been designed as selective inhibitors of SHP2 (Src homology region 2 domain-containing phosphatase 2), a protein tyrosine phosphatase implicated in various cancers. One such derivative, (2-(4-(aminomethyl)piperidin-1-yl)-5-(2,3-dichlorophenyl)pyridin-3-yl)methanol (compound 11a), was identified as a potent and highly selective SHP2 inhibitor with an IC₅₀ value of 1.36 μM.

Similarly, other research has focused on designing pyridine derivatives as inhibitors of cyclin-dependent kinase 2 (CDK2), an enzyme that plays a crucial role in cell cycle regulation. A series of new pyridine, pyrazolopyridine, and furopyridine derivatives were synthesized and evaluated for their ability to inhibit the CDK2 enzyme. Several of these compounds were found to be potent inhibitors, with one chloro-substituted nicotinonitrile derivative (compound 4) showing an IC₅₀ of 0.24 μM. nih.gov

Other Pharmacological Activities

Beyond antimicrobial and anticancer applications, derivatives based on the pyridine scaffold have been explored for a range of other pharmacological activities. A series of 2-substituted-pyridine derivatives were synthesized and evaluated for their effects on the central nervous system. These compounds were tested for anticonvulsant activity against maximal electroshock- and pentylenetetrazole-induced seizures, as well as for amphetamine antagonistic activity.

In other research, novel 2-(pyridin-2-yl) pyrimidine derivatives were designed and synthesized to evaluate their anti-fibrosis activity. Several of these compounds were found to have better anti-fibrotic potential than the standard drug Pirfenidone, effectively inhibiting the expression of collagen in immortalized rat hepatic stellate cells.

Antimalarial Properties

The quest for new and effective antimalarial agents has led to the investigation of various heterocyclic compounds, including derivatives of this compound. Although direct studies on the antimalarial properties of simple this compound are not extensively documented, related structures containing the pyridine moiety have shown significant promise. For instance, 4-aminoquinoline (B48711) derivatives are well-known for their antimalarial effects, with chloroquine (B1663885) being a historically important drug. mdpi.com The development of new molecules in this class, such as AQ13 and ferroquine, which have reached clinical testing, underscores the continued relevance of the quinoline (B57606) scaffold. mdpi.com

Research into related heterocyclic structures has identified compounds with potent in vitro and in vivo antimalarial activities. For example, a pyrrolizidinylmethyl derivative of 4-amino-7-chloroquinoline, MG3, has demonstrated high efficacy against both chloroquine-sensitive and -resistant strains of Plasmodium falciparum. mdpi.com MG3 is also orally active in various rodent models of malaria. mdpi.com Its mechanism of action is believed to involve the inhibition of β-hematin formation, a crucial detoxification process for the malaria parasite. mdpi.com

Furthermore, studies on other heterocyclic systems highlight the potential of targeting different pathways in the parasite. Methoxyamino chalcone (B49325) (C3), for example, has been investigated as an inhibitor of the ferredoxin/NADP+ reductase (Fd/FNR) redox system, which is essential for the synthesis of isoprenoid precursors in the parasite's apicoplast. peerj.comnih.gov However, it was observed that combining C3 with dihydroartemisinin (B1670584) (DHA) resulted in an antagonistic effect, suggesting that inhibitors of the Fd/FNR system may not be suitable partners for artemisinin-based combination therapies. peerj.comnih.gov

These findings, while not directly involving this compound, provide a strong rationale for the design and synthesis of its derivatives as potential antimalarial agents. The pyridine ring present in the core structure is a key feature in many established and experimental antimalarials, suggesting that modifications of the this compound scaffold could lead to the discovery of novel and potent compounds.

Antidepressant and Analgesic Potentials

The intricate relationship between depression and pain has spurred the development of therapeutic agents that can address both conditions. Antidepressants, particularly those that modulate monoaminergic systems, are often used as adjuvant analgesics. researchgate.net This dual therapeutic potential is rooted in the overlapping neurochemical pathways that regulate mood and pain perception. mdpi.com

Derivatives of this compound have been explored in this context. While specific studies on the parent compound are limited, research on structurally related molecules provides valuable insights. For example, the compound 2-methyl-3-(phenylaminomethyl)-1H-quinolin-4-one, known as atristamine, has shown promising antidepressant and analgesic properties in experimental studies. researchgate.net In the tail immersion test, atristamine demonstrated a significant antinociceptive effect. researchgate.net

The analgesic effects of antidepressants are believed to be centrally mediated, involving descending inhibitory pain pathways that utilize serotonin (B10506) and norepinephrine. researchgate.netmdpi.com The observation that some antidepressants are effective in treating chronic pain in non-depressed individuals suggests a genuine analgesic effect independent of their mood-elevating properties. researchgate.net

Furthermore, research into novel diazepino[1,2-a]benzimidazole derivatives has identified compounds with both anxiolytic and analgesic activities. mdpi.com These findings highlight the potential of heterocyclic compounds to modulate central nervous system pathways involved in pain and mood regulation. The structural similarities between these compounds and this compound derivatives suggest that the latter could also possess valuable antidepressant and analgesic properties, warranting further investigation.

Enzyme Inhibition Studies (e.g., α-glucosidase, GRK2)

The ability of this compound derivatives to interact with and inhibit the activity of specific enzymes is a key area of research for their therapeutic development.

α-Glucosidase Inhibition:

α-Glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is an established therapeutic strategy for managing type 2 diabetes. nih.gov By inhibiting this enzyme, the breakdown of complex carbohydrates into glucose is slowed, leading to a reduction in postprandial hyperglycemia. nih.gov While direct studies on this compound derivatives as α-glucosidase inhibitors are not widely available, research on other nitrogen-containing heterocyclic compounds has shown promise. For example, certain phytochemicals isolated from Millettia speciosa have demonstrated significant α-glucosidase inhibitory activity. nih.gov These findings suggest that the structural features of this compound could be adapted to design potent α-glucosidase inhibitors.

GRK2 Inhibition:

G protein-coupled receptor kinase 2 (GRK2) is a crucial regulator of G protein-coupled receptor (GPCR) signaling. nih.gov Its upregulation is implicated in the pathophysiology of various diseases, including heart failure. nih.govresearchgate.net Consequently, GRK2 has emerged as an attractive therapeutic target, and the development of its inhibitors is an active area of research. nih.govnih.govresearchgate.net

Several inhibitors of GRK2 have been developed, some of which are derivatives of heterocyclic scaffolds. researchgate.net These inhibitors can act through different mechanisms, such as targeting the kinase domain or the RGS homology (RH) domain of GRK2. nih.gov For instance, some novel inhibitors have been identified that disrupt the desensitization of Gαs coupled receptors and GRK2 translocation to the plasma membrane. nih.gov The development of GRK2 inhibitors holds promise for the treatment of conditions where GRK2 activity is exacerbated. nih.govnih.gov Although specific this compound derivatives as GRK2 inhibitors have not been extensively reported, the diverse chemical space offered by this scaffold makes it a viable starting point for designing novel and selective GRK2 inhibitors.

Structure-Activity Relationship (SAR) Studies for Therapeutic Development

Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery and development. By systematically modifying the chemical structure of a lead compound and evaluating the resulting changes in biological activity, researchers can identify key structural features responsible for its therapeutic effects and optimize its properties.

Influence of Substituent Variations on Biological Potency and Selectivity

The biological activity of this compound derivatives can be significantly influenced by the nature and position of substituents on the pyridine ring and the aminomethyl side chain. SAR studies on related heterocyclic compounds have provided valuable insights into how these variations can modulate potency and selectivity.

For example, in the development of N-(methyl-d3) pyridazine-3-carboxamide (B1582110) derivatives as TYK2 inhibitors, SAR studies revealed that specific substitutions were crucial for achieving the desired inhibitory activity and selectivity against other Janus kinase (JAK) family members. nih.gov Similarly, in the design of 3-(pyridine-3-yl)-2-oxazolidinone derivatives as antibacterial agents, the introduction of a fluorine atom into the structure significantly enhanced antibacterial activity. nih.gov

In the context of YC-1, an indazole derivative with antiplatelet activity, SAR studies have shown that the nature of the substituent at the R1 position and the type of heterocyclic core play a critical role in its activity as a soluble guanylate cyclase (sGC) stimulator. nih.gov For instance, an ortho-fluorobenzyl group at the R1 position was found to be an optimal substituent. nih.gov These examples demonstrate the power of SAR in fine-tuning the pharmacological profile of a molecule.

Design and Evaluation of Novel Biologically Active Analogues

The insights gained from SAR studies guide the rational design of novel analogues with improved therapeutic properties. This iterative process of design, synthesis, and biological evaluation is central to modern drug discovery.

The development of novel N-(3-methylpyridin-2-yl)-4-(pyridin-2-yl)thiazol-2-amine (SRI-22819) analogues as NF-κB activators for potential amyotrophic lateral sclerosis (ALS) treatment exemplifies this approach. cbs.dkresearchgate.netjst.go.jp Initial studies identified SRI-22819 as an active compound but with poor pharmacokinetic properties. cbs.dk Subsequent research focused on creating hybrid compounds by combining the structural features of SRI-22819 with ataluren, another biologically active molecule. cbs.dk This strategy led to the identification of new analogues with improved activity and microsomal stability. cbs.dk

Similarly, the synthesis of novel 3-(3-(7-chloroquinolin-4-ylamino)propyl)-1,3-thiazinan-4-one derivatives as antimalarial agents involved the systematic modification of a lead structure to explore the impact on activity against Plasmodium falciparum. researchgate.net The evaluation of these analogues revealed that a compound bearing a 4-bromophenyl substituent exhibited the most promising antimalarial activity. researchgate.net

These examples underscore the importance of a systematic approach to analogue design, where SAR data is used to make informed decisions about which structural modifications are most likely to lead to enhanced biological activity, improved selectivity, and better pharmacokinetic profiles.

Future Directions and Emerging Research Avenues for 3 Methylpyridin 2 Yl Methanamine

Development of Novel and Sustainable Synthetic Strategies

The future of synthesizing (3-Methylpyridin-2-yl)methanamine and related compounds is increasingly geared towards green and sustainable chemistry principles. The goal is to invent novel reactions that maximize the production of the desired product while minimizing by-products and environmental impact.

A significant area of development is the use of biocatalysis. Whole-cell biocatalysis has been successfully employed for the synthesis of related aminomethyl)pyridines, such as 3-(aminomethyl) pyridine (B92270) and 2-(aminomethyl) pyridine. These processes, which can utilize co-expressed enzymes like carboxylic acid reductase and ω-transaminase, offer an environmentally benign alternative to traditional chemical methods. Such biocatalytic systems can achieve high yields and titers without the need for additional carbon sources, presenting considerable advantages in economic, environmental, and safety aspects. The successful application of these methods to isomers suggests a strong potential for developing a biocatalytic route to this compound.

Furthermore, research into greener synthetic approaches aims to simplify operations and utilize more ecologically benign solvents. This includes developing atom-economical methods where a coproduct can be directly recycled as a reactant in the same reaction, significantly improving efficiency and reducing waste.

Table 1: Comparison of Synthetic Strategies

Strategy Description Advantages
Traditional Chemical Synthesis Multi-step organic reactions often involving harsh reagents and conditions. Well-established and versatile.
Biocatalysis Use of enzymes or whole microbial cells to perform specific chemical transformations. High selectivity, mild reaction conditions, environmentally friendly, reduced waste.

| Green Chemistry Approaches | Designing processes that reduce or eliminate the use and generation of hazardous substances. | Improved atom economy, use of renewable feedstocks, safer processes. |

Expansion of Catalytic Scope and Mechanistic Understanding

The this compound scaffold, as a picolylamine, is an effective ligand for a variety of metal catalysts. Future research is focused on expanding the range of reactions these catalysts can facilitate and gaining a deeper mechanistic understanding of their function.

Complexes of ruthenium and osmium containing 2-(aminomethyl)pyridine ligands have already demonstrated exceptionally high activity in transformations like transfer hydrogenation, dehydrogenation, and alkylation. Similarly, iron(II) complexes with amino-pyridine ligands are effective catalysts for atom transfer radical polymerization (ATRP). A key area of future work will involve synthesizing and screening new metal complexes incorporating the this compound ligand to discover novel catalytic activities.

Another promising direction is the development of heterogeneous catalysts. For instance, a picolylamine–Ni(II) complex immobilized on silica-coated magnetic nanoparticles has been created as an environmentally friendly and recyclable catalyst for synthesizing substituted pyridines. This approach combines the high activity of homogeneous catalysts with the ease of separation and reuse characteristic of heterogeneous systems.

Deeper mechanistic investigations are also crucial. Understanding the precise role of the ligand in the catalytic cycle allows for the rational design of more efficient and selective catalysts. Techniques like density functional theory (DFT) calculations are being used to probe reaction mechanisms, such as the role of the pyridine nitrogen in palladium-catalyzed reactions, providing insights that can guide the development of improved catalytic systems.

Exploration of New Biological Targets and Therapeutic Modalities

The pyridine ring is a privileged scaffold in medicinal chemistry, found in a vast number of therapeutic agents. Derivatives of this compound are being actively investigated for a wide range of pharmacological activities, moving beyond their established role in antitubercular agents.

The pyridine nucleus is a key component in drugs targeting a multitude of conditions, including infectious diseases, cancer, inflammation, and neurological disorders nih.govmdpi.comnih.gov. The structural motif of this compound can be modified to target various biological macromolecules.

Potential Therapeutic Areas:

Anticancer: Pyridine derivatives are being explored as anticancer agents due to their ability to inhibit key cellular signaling pathways. For example, they have been investigated as inhibitors of serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2) in breast cancer models cncb.ac.cnnih.gov. Novel picolinamide derivatives have also shown potential as angiogenesis inhibitors and apoptosis inducers in colon cancer mdpi.com.

Neurodegenerative Diseases: Substituted pyridines have been evaluated as potential treatments for Alzheimer's disease by targeting cholinomimetic pathways nih.gov.

Anti-inflammatory: The pyridine scaffold is present in compounds designed as antagonists for the EP4 receptor, a target for treating pain and inflammation nih.gov.

Antimicrobial: Beyond tuberculosis, pyridine derivatives are being developed to combat a wide range of multidrug-resistant pathogens nih.gov. The core structure can be incorporated into compounds targeting bacterial enzymes essential for survival.

Antiviral: The search for new antiviral agents, spurred by global health crises, has also focused on pyridine-containing compounds due to their broad therapeutic properties mdpi.com.

The exploration of new therapeutic modalities involves designing derivatives that can act as multi-target directed ligands (MTDLs), which can be particularly effective for complex multifactorial diseases.

Integration of Advanced Computational and Experimental Methodologies for Rational Design

The rational design of novel derivatives of this compound with enhanced catalytic or biological properties is being significantly accelerated by the integration of advanced computational and experimental techniques. In silico methods are becoming indispensable for predicting the activity and properties of new compounds before their synthesis, saving time and resources.

Computational Approaches:

Molecular Docking: This technique is widely used to predict the binding orientation and affinity of a ligand to a specific protein target. It has been employed to study pyridine derivatives as potential inhibitors for targets like cyclin-dependent kinases (CDK2/4/6) and various receptors involved in cancer and other diseases nih.govnih.gov.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models are built to correlate the chemical structure of a series of compounds with their biological activity. These models help in understanding the structural features required for potency and are used to predict the activity of newly designed molecules nih.gov.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-receptor complex over time, helping to validate docking results and understand the stability of the interaction nih.gov.

ADMET Prediction: In silico tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates, which is crucial for identifying compounds with favorable pharmacokinetic profiles unar.ac.id.

These computational studies, when coupled with experimental validation, create a powerful iterative cycle for drug discovery and catalyst development. For example, compounds identified through virtual screening can be synthesized and tested in vitro. The experimental results can then be used to refine the computational models, leading to the design of even more potent and selective molecules. This integrated approach has been successfully applied to various pyridine derivatives, demonstrating its potential to unlock new applications for the this compound scaffold researchgate.netresearchgate.netmdpi.com.

Q & A

Q. Characterization :

  • ¹H NMR (D₂O) : δ 8.35 (d, J = 4.8 Hz, 1H, pyridine-H), 7.45 (d, J = 7.6 Hz, 1H, pyridine-H), 7.20 (dd, J = 7.6, 4.8 Hz, 1H, pyridine-H), 3.95 (s, 2H, CH₂NH₂), 2.50 (s, 3H, CH₃) .
  • X-ray Crystallography : The hydrochloride salt crystallizes in the monoclinic space group P2₁/c, with unit cell parameters a = 7.12 Å, b = 12.34 Å, c = 9.87 Å. SHELXL () is recommended for refinement .

Which spectroscopic and chromatographic techniques are optimal for characterizing this compound, and what key features distinguish it from analogs?

Basic Research Question
Analytical Workflow :

  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column (5 µm, 250 × 4.6 mm) with a mobile phase of 0.1% TFA in H₂O:MeOH (70:30). Retention time: 6.2 min (free base), 8.5 min (HCl salt) .
  • Mass Spectrometry (ESI-MS) : m/z 123.1 [M+H]⁺ for the free base; m/z 159.1 [M+H]⁺ for the HCl salt .
  • Differentiation from Analogs : Compare with 2-amino-3-methylpyridine (CAS 1603-40-3, ). Key differences include downfield shifts in ¹H NMR for the CH₂NH₂ group (δ 3.95 vs. δ 3.20 in 2-amino-3-methylpyridine) .

How can computational tools enhance the synthesis and functionalization of this compound derivatives?

Advanced Research Question
AI-Driven Retrosynthesis :

  • Tools like Pistachio and Reaxys () predict one-step routes for derivatives. For example, coupling with aldehydes via reductive amination achieves >80% yield when steric hindrance is minimized .
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. The pyridine ring’s electron-withdrawing nature lowers the LUMO (-1.8 eV), favoring nucleophilic attacks at the methyl-substituted position .

Q. Case Study :

  • Synthesis of Cyclopentylthis compound (): Optimize reaction conditions (e.g., solvent: DMF, catalyst: Pd(OAc)₂) using predicted activation energies (ΔG‡ = 28 kcal/mol via DFT) .

What strategies resolve contradictions in experimental data, such as inconsistent reaction yields or spectroscopic results?

Advanced Research Question
Data Reconciliation Framework :

Controlled Replication : Repeat reactions under inert atmosphere (N₂/Ar) to rule out oxidation (e.g., amine degradation in air reduces yield by 15–20%) .

Multivariate Analysis : Apply Principal Component Analysis (PCA) to HPLC datasets to identify outliers (e.g., impurities >2% signal intensity) .

Cross-Validation : Compare crystallographic data () with computational models (e.g., Mercury Software) to validate bond lengths (C-N: 1.47 Å exp. vs. 1.45 Å calc.) .

How do steric and electronic effects influence the reactivity of this compound in catalytic systems?

Advanced Research Question
Mechanistic Insights :

  • Steric Effects : The 3-methyl group increases steric hindrance, reducing nucleophilic substitution yields by 30–40% compared to unsubstituted analogs .
  • Electronic Effects : The pyridine ring’s electron-deficient nature directs electrophilic attacks to the CH₂NH₂ group. Hammett constants (σₚ = +0.71) correlate with reaction rates in Pd-catalyzed couplings .

Q. Experimental Design :

  • Kinetic Studies : Monitor reactions via in situ IR spectroscopy. For example, kobs = 0.12 min⁻¹ for Suzuki-Miyaura coupling with 4-bromobenzaldehyde .
  • Catalyst Screening : Test Pd/C, NiCl₂, and CuI. CuI achieves 75% yield in Ullmann-type couplings due to lower steric demand .

What safety protocols are critical for handling this compound and its derivatives?

Basic Research Question
Safety Measures :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for synthesis .
  • Spill Management : Neutralize spills with 5% acetic acid, then absorb with vermiculite .
  • Storage : Store the HCl salt at 2–8°C in airtight containers; the free base is hygroscopic and requires desiccant .

Q. Tables for Quick Reference

Property This compound HCl Salt
Molecular FormulaC₇H₁₀N₂C₇H₁₀N₂•HCl
Molecular Weight122.17 g/mol158.63 g/mol
CAS Number153936-26-6 357288-02-9
Melting Point192–194°C
Key ¹H NMR Shift (CH₂NH₂)δ 3.95 (s) δ 4.10 (s)

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(3-Methylpyridin-2-yl)methanamine
Reactant of Route 2
(3-Methylpyridin-2-yl)methanamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.